8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
"8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a complex organic compound with a multifaceted structure
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme
Pharmacokinetics
The compound has shown good cellular potency , suggesting effective absorption and distribution within the cell.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism . This inhibition can potentially disrupt the growth and proliferation of cancer cells, given the role of AKR1C3 in breast and prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically beginning with the preparation of the imidazole and purine core, followed by the incorporation of the isoquinoline moiety. The key reactions often include:
Cyclization: : Forming the purine structure through intramolecular reactions.
Addition of the Isoquinoline: : Reacting the intermediate compound with isoquinoline under controlled conditions (e.g., temperature, catalysts).
Industrial Production Methods
Industrial production would scale up these reactions using optimized conditions to ensure high yield and purity. Methods such as continuous flow synthesis and high-throughput screening can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: : Reduction reactions could yield different derivatives by adding hydrogen atoms.
Substitution: : The compound can undergo substitution reactions, particularly nucleophilic and electrophilic substitutions, to modify its functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substituents: : Alkyl halides, Grignard reagents.
Major Products Formed
Depending on the reaction conditions and reagents, major products can include:
Oxidized purine derivatives.
Reduced isoquinoline-containing compounds.
Substituted derivatives with various functional groups.
Scientific Research Applications
This compound’s unique structure lends itself to a variety of research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Medicine: : Investigated for its potential therapeutic effects, such as anticancer or antiviral properties.
Industry: : Employed in the development of new materials or catalysts.
Comparison with Similar Compounds
Compared to other compounds with similar structures, this compound is unique due to:
Structural Complexity: : The combination of imidazole, purine, and isoquinoline in one molecule.
Reactivity: : Unique reactive sites that provide versatile modification opportunities.
Similar Compounds
Adenosine: : A purine nucleoside with simpler structure.
Isoquinoline Alkaloids: : Compounds like papaverine with similar isoquinoline core.
Given its intricate structure and potential applications, "8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" stands out as a fascinating subject of study in multiple scientific domains. What else can we explore about it?
Properties
IUPAC Name |
6-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-15-13-28-18-19(24(2)22(30)25(3)20(18)29)23-21(28)27(15)11-6-10-26-12-9-16-7-4-5-8-17(16)14-26/h4-5,7-8,13H,6,9-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRIIFQEVCMRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4CCC5=CC=CC=C5C4)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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